Ergovaline
Overview
Description
Ergovaline is an ergopeptine and one of the ergot alkaloids . It is usually found in endophyte-infected species of grass like Tall fescue or Perennial Ryegrass . It is toxic to cattle feeding on infected grass, probably because it acts as a vasoconstrictor .
Synthesis Analysis
Research involved a subset of reactions to synthesize this natural product involved with the toxicosis . Specifically, synthesis of the key intermediates, cyclo (L-pro-L-val) and (S)-ethyl benzyloxymethyl malonate acyl chloride, is described .Molecular Structure Analysis
Ergovaline has a molecular formula of C29H35N5O5 . Its average mass is 533.619 Da and its monoisotopic mass is 533.263794 Da .Chemical Reactions Analysis
Ergovaline is known to be unstable and affected by many variables . Sub-samples exposed to UV light and heat lost a significant fraction of ergovaline in 2 h, while sub-samples stored on ice in a cooler showed no change in ergovaline in 2 h .Physical And Chemical Properties Analysis
Ergovaline has a density of 1.5±0.1 g/cm3 . Its boiling point is 859.1±65.0 °C at 760 mmHg . The vapour pressure is 0.0±0.3 mmHg at 25°C . The enthalpy of vaporization is 130.8±3.0 kJ/mol .Scientific Research Applications
Vasoconstriction and Vascular Effects
Ergovaline has been widely studied for its vasoconstrictive properties, particularly in the context of endophyte-infected tall fescue. Several studies have demonstrated that ergovaline and related ergot alkaloids can induce significant vasoconstriction in various bovine vascular tissues. For instance, ergovaline has been shown to induce a greater contractile response in the ruminal artery and vein of heifers compared to endophyte-free extracts (Foote et al., 2012). Similarly, ergovaline-induced contractions in bovine lateral saphenous veins were found to be potent and resistant to relaxation, suggesting a potential for bioaccumulation of this alkaloid (Klotz et al., 2007).
Stability and Handling of Ergovaline
The stability of ergovaline in tall fescue, a critical factor in research and practical applications, has been assessed in various storage conditions. Research has shown that ergovaline is sensitive to UV light and heat, with significant degradation occurring under these conditions. Conversely, storing samples on ice or at -20°C can preserve ergovaline levels for longer durations (Lea et al., 2014).
Ergovaline in Animal Physiology
Ergovaline's effects on animal physiology have been extensively studied. It interacts with biogenic amine receptors throughout the body, leading to a range of physiological effects such as decreased circulating prolactin and increased susceptibility to heat stress. These effects are linked to ergovaline's potent nature, even in small quantities (Klotz & Nicol, 2016).
Interaction with Receptors in Isolated Arteries
Ergovaline's interaction with various receptors in isolated arteries has been explored, revealing its role in the vasoconstrictive effects observed in fescue toxicosis in livestock. It activates vascular 5-HT2A and 5-HT1B/1D receptors, contributing to the constrictor effect in livestock grazing on endophyte-infected tall fescue (Schöning et al., 2001).
Ergovaline's Role in Toxicokinetics
Toxicokinetic studies of ergovaline, such as its elimination half-life and total clearance, provide insights into its behavior in biological systems. For example, in horses, ergovaline showed a half-life of around 57 minutes, with clinical signs observed even at very low administered doses (Bony et al., 2001).
Bioaccumulation Studies
Research on the bioaccumulation of ergovaline in bovine lateral saphenous veins in vitro has shown that repetitive exposure can lead to an increasing contractile response, suggesting a potential for ergovaline to accumulate at the cellular site of action in grazing animals (Klotz et al., 2009).
Ergovaline Degradation by Rumen Microbiota
Studies investigating the degradation of ergovaline by rumen microbiota provide valuable insights into how ruminant animals process ergot alkaloids. Certain bacteria have been identified as capable of degrading ergovaline, suggesting potential strategies for controlling fescue toxicosis in ruminants (Harlow et al., 2017).
properties
IUPAC Name |
(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-5,8-dioxo-7-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N5O5/c1-15(2)24-26(36)33-10-6-9-22(33)29(38)34(24)27(37)28(3,39-29)31-25(35)17-11-19-18-7-5-8-20-23(18)16(13-30-20)12-21(19)32(4)14-17/h5,7-8,11,13,15,17,21-22,24,30,38H,6,9-10,12,14H2,1-4H3,(H,31,35)/t17-,21-,22+,24+,28-,29+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHDUTQZGWOQIA-VQSKNWBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10893243 | |
Record name | Ergovaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10893243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ergovaline | |
CAS RN |
2873-38-3 | |
Record name | Ergovaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2873-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ergovaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002873383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ergovaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10893243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ERGOVALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/059E2O9IV4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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